![molecular formula C17H12ClN3O3S B2500282 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-64-1](/img/structure/B2500282.png)

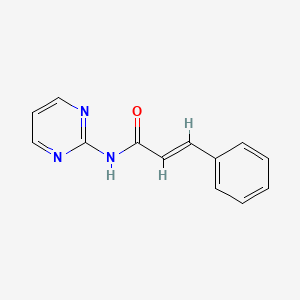

5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

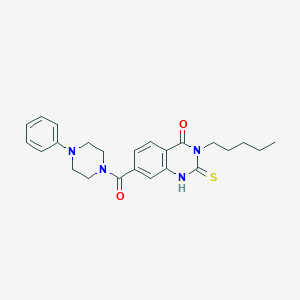

The compound 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a heterocyclic molecule that contains several functional groups, including a chloro substituent, a nitro group, and a thiazole ring attached to a benzamide moiety. This structure suggests potential biological activity, possibly as a cytotoxic agent or as a building block for further chemical synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the displacement of halogen groups with various nucleophiles, as seen in the preparation of regioisomers of hypoxia-selective cytotoxins . Similarly, the synthesis of substituted pyrazole derivatives from benzamides indicates the versatility of the benzamide group in forming new compounds . The synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provides insight into the chemical manipulation of chloro- and nitro- substituted benzamides .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR, MS, and IR, as well as X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups, which is crucial for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

The reactivity of similar nitrobenzamide compounds has been explored, showing that the nitro group can undergo enzymatic reduction in hypoxic cells, leading to cytotoxicity . Additionally, the presence of a chloro substituent in the aromatic ring can facilitate nucleophilic substitution reactions, as seen in the synthesis of N-substituted indole-2-thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups. For instance, the electron-withdrawing effects of the nitro group can affect the reduction potential and, consequently, the cytotoxicity under hypoxic conditions . The presence of halogen atoms can also impact the compound's reactivity and stability, as seen in the determination of residues on various substrates .

科学的研究の応用

Synthesis of Heterocyclic Compounds :

- N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides, similar to the mentioned compound, are used in the synthesis of derivatives of 5-amino-2-hydrazino-1,3-thiazole. These derivatives can undergo further reactions like recyclization and hydrolysis to produce substituted 3-amino-2-thiohydantoins (A. G. Balya et al., 2008).

Anticonvulsant Potential :

- Some derivatives, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrate significant anticonvulsive activity and are proposed for preclinical studies (I. Sych et al., 2018).

- Other 4-thiazolidinone derivatives show considerable anticonvulsant activity in certain tests, indicating potential for further pharmacological exploration (M. Faizi et al., 2017).

Antibacterial and Antifungal Activity :

- Sulfonamides containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, have been evaluated for antibacterial activity against various strains, showing promising results (Z. Rafiee Pour et al., 2019).

Structural and Spectroscopic Analysis :

- Compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide are characterized and analyzed for their structure-property relationship and potential antitumor activity based on various techniques (Dian He et al., 2014).

Quality Control in Drug Development :

- Developing quality control methods for promising anticonvulsants, like certain thiadiazole derivatives, is a critical step in the introduction of new medicinal products. This includes developing methods of identification, determination of impurities, and quantitative determination (I. Sych et al., 2018).

Synthesis of Benzodiazepine Analogs :

- Research into the synthesis of novel benzodiazepine analogs utilizing these compounds provides insight into the design and potential therapeutic applications of new drugs (M. Faizi et al., 2017).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives with diverse biological activities .

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that the compound may have a significant impact at the molecular and cellular levels .

特性

IUPAC Name |

5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c1-10-2-4-11(5-3-10)14-9-25-17(19-14)20-16(22)13-8-12(18)6-7-15(13)21(23)24/h2-9H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIMVUGHNXWFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetamide](/img/structure/B2500201.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)